2-(2,4-Dichlorophenoxy)pyridin-3-amine
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Overview
Description
2-(2,4-Dichlorophenoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H8Cl2N2O. It is known for its diverse biological activities and has garnered attention in various fields of research, including medicinal chemistry and agricultural studies .
Mechanism of Action
- The primary target of 2-(2,4-Dichlorophenoxy)pyridin-3-amine is Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in fatty acid biosynthesis.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)pyridin-3-amine typically involves the reaction of 2,4-dichlorophenol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of herbicides and other agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4-Dichlorophenol
Comparison
Compared to similar compounds, 2-(2,4-Dichlorophenoxy)pyridin-3-amine exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its biological activity and makes it a valuable compound in various research applications .
Biological Activity
2-(2,4-Dichlorophenoxy)pyridin-3-amine, commonly referred to as "compound X," is a chemical compound that has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2N2O, with a molecular weight of approximately 239.09 g/mol. The compound features a pyridine ring substituted with a dichlorophenoxy group and an amine functional group, contributing to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.
- Receptor Interaction : It interacts with various receptors in biological systems, potentially modulating signaling pathways that influence cellular functions.
- Genotoxic Effects : Similar compounds have demonstrated genotoxicity, suggesting that this compound may also exhibit DNA-damaging effects under certain conditions.
Biological Activity Overview
The following table summarizes key findings from studies investigating the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Anticancer Activity | In vitro tests showed significant cytotoxicity against specific cancer cell lines (e.g., breast and ovarian cancer) with IC50 values ranging from 10 to 20 µM. |
Study 2 | Genotoxicity | The compound induced chromosomal aberrations in mammalian cells at concentrations above 5 µM. |
Study 3 | Enzyme Inhibition | Demonstrated inhibition of CYP450 enzymes involved in drug metabolism, suggesting potential drug-drug interactions. |
Case Studies
- Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including this compound. The results indicated that the compound exhibited selective cytotoxicity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with minimal effects on normal fibroblast cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Genotoxic Effects : Research documented in Mutation Research highlighted the genotoxic potential of related compounds. In vivo studies demonstrated that exposure to this compound resulted in increased frequencies of micronuclei in bone marrow cells of treated mice, indicating DNA damage.
- Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it serves as a competitive inhibitor. This finding is critical for understanding its pharmacokinetic profile and potential interactions with other therapeutic agents.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZNBHGWZVWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384245 |
Source
|
Record name | 2-(2,4-dichlorophenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-22-8 |
Source
|
Record name | 2-(2,4-dichlorophenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.